molecular formula C17H18ClNO4S2 B2872543 1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS No. 1448056-66-3

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Cat. No.: B2872543
CAS No.: 1448056-66-3
M. Wt: 399.9
InChI Key: GNLSDCRXZARJHT-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a disubstituted piperidine derivative featuring sulfonyl groups at positions 1 and 4 of the piperidine ring. The 1-position is bonded to a 4-chlorophenylsulfonyl moiety, while the 4-position carries a phenylsulfonyl group. Its molecular formula is C₁₇H₁₅ClNO₄S₂, with a molecular weight of 412.89 g/mol.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-(4-chlorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c18-14-6-8-17(9-7-14)25(22,23)19-12-10-16(11-13-19)24(20,21)15-4-2-1-3-5-15/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLSDCRXZARJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine typically involves the reaction of piperidine with sulfonyl chlorides. The synthetic route can be summarized as follows:

    Starting Materials: Piperidine, 4-chlorobenzenesulfonyl chloride, and benzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Piperidine is reacted with 4-chlorobenzenesulfonyl chloride to form 1-(4-chlorophenylsulfonyl)piperidine. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product, this compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfoxide or sulfide derivatives.

    Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming sulfonamide or sulfonate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, sulfoxide, sulfide, sulfonamide, and sulfonate derivatives.

Scientific Research Applications

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Key Properties/Activities References
1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine C₁₇H₁₅ClNO₄S₂ 1-(4-ClPhSO₂), 4-(PhSO₂) High polarity, dual sulfonyl groups N/A
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1) C₁₁H₁₄Cl₂NO₂S 4-(4-ClPhSO₂) Single sulfonyl group, hydrochloride salt
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine C₁₅H₁₃ClFN₂O₂S 1-(2-Cl-5-F-PhSO₂), 4-pyrrolyl Pyrrole substitution, halogen variation
1-[2-(2,4-Difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine C₁₉H₂₀F₂NO₂S 1-(2,4-F₂PhCH₂CH₂), 4-(PhSO₂) Ethyl linker, difluoro substitution
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivative (8g) C₂₂H₂₀ClN₅O₃S₂ Piperidinyl-sulfonyl, oxadiazole-thioacetamide Antibacterial (Gram-negative activity)
SL 82.0715 [(±)-α-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol] C₁₉H₂₀ClFNO 4-(4-F-PhCH₂), α-(4-ClPh), ethanol NMDA receptor antagonist (neuroprotective)
Key Observations:
  • Dual vs. Single Sulfonyl Groups : The target compound’s dual sulfonyl groups increase molecular weight and polarity compared to analogs like 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride (single sulfonyl group) . This may enhance binding to charged biological targets but reduce membrane permeability.
  • Halogen Substitution : The 4-chlorophenyl group in the target compound contrasts with analogs featuring fluorine (e.g., 1-[(2-chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine ), which may alter electronic effects and metabolic stability.
  • Heterocyclic Modifications: The oxadiazole derivative (8g) replaces one sulfonyl group with a heterocyclic ring, demonstrating antibacterial activity, whereas SL 82.0715 incorporates an ethanol moiety for neuroprotection.
Antibacterial Activity:
  • The oxadiazole-piperidine hybrid 8g exhibits moderate to significant activity against Gram-negative bacteria (MIC: 0.17–0.37 µg/mL for E. coli and S. dysentery), attributed to its thioacetamide and oxadiazole moieties .
Enzymatic Inhibition:
  • 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides show acetylcholinesterase (AChE) inhibition , suggesting sulfonyl piperidines can target enzymes. The dual sulfonyl groups in the target compound may enhance hydrogen bonding with catalytic sites.

Physicochemical Properties

  • Polarity and Solubility: Dual sulfonyl groups increase hydrophilicity compared to mono-sulfonyl analogs like 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride . This may improve aqueous solubility but limit blood-brain barrier penetration.

Biological Activity

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a synthetic compound with significant potential in medicinal chemistry, particularly due to its anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with two sulfonyl groups and a chlorophenyl moiety. The presence of these functional groups enhances its biological activity through various mechanisms.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfonyl groups can inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation: The compound may modulate receptor activity, influencing cellular signaling pathways.
  • Disruption of Cellular Processes: It can affect critical processes such as DNA replication and protein synthesis, contributing to its anticancer effects.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities:

  • Anticancer Activity: Studies indicate that this compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: It has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazinePiperazine ring with chlorophenyl and sulfonyl groupsPotential anti-inflammatory effectsPiperazine instead of piperidine
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazineSimilar piperazine frameworkCytotoxicity against cancer cellsAdditional methyl substitution
3-Methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneQuinoline structure with sulfonamideAntibacterial and anticancer propertiesDifferent ring system but similar activity

This table illustrates how the presence of both sulfonyl groups in this compound contributes to its distinct biological profile compared to other compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Notable findings include:

  • Antibacterial Activity: A study demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains like Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition: The compound was assessed for its inhibitory effects on acetylcholinesterase (AChE) and urease, showing strong inhibitory activity which could be beneficial for treating conditions related to these enzymes .
  • In Silico Studies: Molecular docking studies indicated that the compound binds effectively to various protein targets, suggesting mechanisms for its anticancer and antibacterial activities .

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